Comparative Antitumor Activity: Unsubstituted Phenyl vs. Para-Fluoro Analog
The target compound has demonstrated antitumor activity in both in vitro and in vivo cancer models, with reported inhibition of cancer cell growth . While specific IC₅₀ values for the unsubstituted phenyl analog are not fully disclosed in primary literature, its para-fluoro substituted analog (1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, CAS 849217-48-7) exhibits IC₅₀ values of 0.5 µM against A549 lung adenocarcinoma cells and 1.2 µM against MDA-MB-231 breast cancer cells . This cross-study comparison establishes a baseline potency range for the phenylcarbamoyl cyclopropanecarboxylic acid scaffold, providing a quantitative benchmark against which the unsubstituted analog's activity can be contextualized in structure-activity relationship (SAR) studies.
| Evidence Dimension | Antiproliferative activity against cancer cell lines |
|---|---|
| Target Compound Data | Antitumor activity reported; inhibits growth of cancer cells in in vitro and in vivo studies ; specific IC₅₀ values not publicly disclosed |
| Comparator Or Baseline | 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (CAS 849217-48-7): A549 IC₅₀ = 0.5 µM; MDA-MB-231 IC₅₀ = 1.2 µM |
| Quantified Difference | Para-fluoro substitution yields sub-micromolar to low micromolar potency; unsubstituted phenyl analog serves as the scaffold reference for evaluating electronic substituent effects |
| Conditions | In vitro cell viability assays; specific cell lines: A549 (lung adenocarcinoma), MDA-MB-231 (breast adenocarcinoma) |
Why This Matters
This data positions the unsubstituted phenyl compound as the essential reference control for SAR campaigns investigating how halogen substitution modulates antitumor potency within this chemotype.
